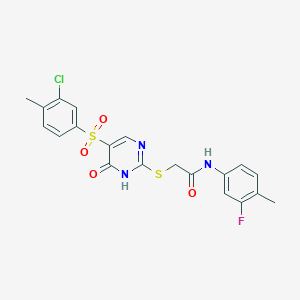

2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClFN3O4S2/c1-11-4-6-14(8-15(11)21)31(28,29)17-9-23-20(25-19(17)27)30-10-18(26)24-13-5-3-12(2)16(22)7-13/h3-9H,10H2,1-2H3,(H,24,26)(H,23,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMBANIFGMGSMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)C)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClFN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound with potential biological activity attributed to its unique structural features. This compound includes a pyrimidine ring, a sulfonyl group, and an acetamide moiety, which contribute to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 496.0 g/mol. The presence of multiple functional groups enhances its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

- Antimicrobial properties : Pyrimidine derivatives have been reported to possess antibacterial and antifungal activities .

- Antiviral effects : Certain analogs show promise as antiviral agents against various viral infections .

- Anticancer potential : Compounds containing pyrimidine rings are frequently explored for their anticancer activities due to their ability to inhibit tumor cell proliferation .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The sulfonamide group may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.

- DNA/RNA Interaction : The pyrimidine structure can intercalate into nucleic acids, affecting replication and transcription processes.

- Cell Signaling Modulation : The compound may influence various signaling pathways, altering cellular responses to external stimuli.

Anticancer Activity

A study evaluating the anticancer properties of related compounds demonstrated that pyrimidine derivatives could effectively inhibit cancer cell lines at low micromolar concentrations. For instance, some analogs exhibited IC50 values ranging from 1.47 μM to 263.31 μM against different cancer cell lines .

Antiviral Studies

Research on N-Heterocycles has shown that certain derivatives can significantly inhibit viral replication in vitro. For instance, compounds structurally related to our target have displayed enhanced activity against HIV and other viruses at concentrations lower than those required for existing treatments .

Comparative Analysis of Related Compounds

To understand the potential of this compound further, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 5-Fluorouracil | Pyrimidine base | Anticancer activity |

| Sulfadiazine | Sulfonamide group | Antimicrobial properties |

| Thiamphenicol | Chlorinated phenol | Broad-spectrum antibiotic |

These compounds share functional groups or core structures but differ in their specific substituents and resultant biological activities.

Scientific Research Applications

Antimicrobial Activity

Pyrimidine derivatives, including those similar to the compound , have been extensively studied for their antimicrobial properties. Research indicates that compounds containing pyrimidine rings exhibit activity against a range of bacterial strains. For instance, derivatives of pyrimidines have shown promising results against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . The sulfonamide group in this compound may enhance its antibacterial efficacy through mechanisms involving inhibition of bacterial folate synthesis.

Anticancer Properties

The compound's structural features suggest potential anticancer applications. Studies have indicated that pyrimidine derivatives can act as cytotoxic agents against various cancer cell lines. For example, compounds with similar structures have demonstrated significant activity against breast cancer cells . The presence of the sulfonamide and acetamide groups may contribute to the modulation of cellular pathways involved in cancer progression.

Synthesis and Characterization

The synthesis of 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide typically involves multi-step synthetic routes that integrate various chemical reactions. These may include:

- Formation of the Pyrimidine Ring : Utilizing appropriate precursors to construct the pyrimidine core.

- Sulfonylation : Introducing the sulfonyl group through electrophilic substitution reactions.

- Acetamide Formation : Coupling the final product with acetamide moieties to achieve the desired structure.

The complexity of these synthetic pathways underscores the importance of optimizing conditions to enhance yield and purity .

Antimicrobial Studies

In a study evaluating the antibacterial activity of pyrimidine derivatives, several compounds were synthesized and screened against common bacterial strains. The results indicated that certain substitutions on the phenyl rings significantly enhanced antibacterial activity compared to standard antibiotics like ampicillin . Specifically, compounds with halogen substitutions exhibited increased potency.

Anticancer Activity Assessment

A study focusing on the anticancer properties of similar pyrimidine-based compounds revealed that specific derivatives showed IC50 values in the nanomolar range against various cancer cell lines . The research highlighted the potential for these compounds to serve as lead candidates for further development into anticancer therapeutics.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidinone-Thioacetamide Derivatives

Physicochemical and Spectroscopic Differences

Table 2: Experimental Data for Analogous Compounds

Key Observations :

Substituent Effects on Melting Points: The dichlorophenyl derivative exhibits a higher melting point (230–232°C) compared to the phenoxyphenyl analogue (224–226°C), likely due to increased molecular symmetry and halogen-mediated intermolecular interactions. The target compound’s bulkier sulfonyl group may further elevate its melting point, though experimental data are unavailable.

Spectroscopic Signatures :

- The NHCO proton resonates near δ 10.1 ppm across all analogues, confirming the acetamide linkage .

- The SCH₂ group consistently appears at δ ~4.1 ppm, while aromatic protons in sulfonyl-containing compounds (e.g., target compound) would likely show upfield shifts due to electron-withdrawing effects .

Functional Group Impact on Bioactivity (Hypothetical Analysis)

- Sulfonyl vs. Cyano Groups: The sulfonyl group in the target compound may enhance metabolic stability compared to the cyano group in , which could hydrolyze under physiological conditions.

- Fluorinated vs. Chlorinated Aryl Groups : The 3-fluoro-4-methylphenyl group in the target compound may improve blood-brain barrier penetration relative to the dichlorophenyl group in , which is more lipophilic but prone to toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.